Exocarpic acid

Description

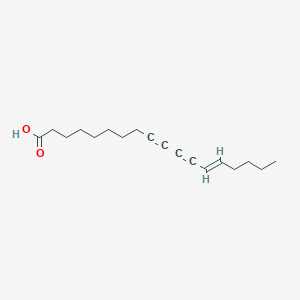

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H26O2 |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(E)-octadec-13-en-9,11-diynoic acid |

InChI |

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,11-17H2,1H3,(H,19,20)/b6-5+ |

InChI Key |

ACHMRCSARDWYGC-AATRIKPKSA-N |

SMILES |

CCCCC=CC#CC#CCCCCCCCC(=O)O |

Isomeric SMILES |

CCCC/C=C/C#CC#CCCCCCCCC(=O)O |

Canonical SMILES |

CCCCC=CC#CC#CCCCCCCCC(=O)O |

Synonyms |

E-octadeca-13-ene-9,11-diynoic-acid exocarpic acid |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of Exocarpic Acid

Botanical Sources and Distribution of Exocarpic Acid

The presence of this compound has been confirmed in several plant species, predominantly within the Santalales order. Its discovery and subsequent isolation from these botanical sources have provided the foundation for understanding its chemical properties and potential biological activities.

This compound has been successfully isolated from the lipophilic fractions of stem extracts of Exocarpos latifolius, a plant native to Papua New Guinea. researchgate.netnih.govresearchgate.net Bioactivity-guided fractionation of the plant's extracts led to the identification of this compound as the primary active component. researchgate.netnih.govresearchgate.net This hemiparasitic plant, also known as shrub sandalwood, relies on a host plant for nutrient absorption. researchgate.netresearchgate.net Studies on the cultivation of E. latifolius have shown that its growth is significantly influenced by the host plant and the growing media. researchgate.net For instance, the presence of a host plant like Alternanthera spp. combined with a latosol soil and manure mixture has been shown to promote the height of E. latifolius seedlings. researchgate.net

The parasitic plant Sarcophyte sanguinea is another notable source of this compound. wikipedia.orgwikidata.org Unlike in many other plants where fatty acids are typically found as esters, S. sanguinea contains this compound in its free form within the tubers and inflorescences. wikipedia.org The compound has been identified alongside other metabolites in this species. nih.gov

This compound has also been isolated from Thesium chinense, a plant species belonging to the Santalaceae family. sci-hub.senih.gov This plant has a history of use in traditional medicine for treating oral ailments. nih.gov The isolation of this compound from this species, along with other acetylenic fatty acids, has been a subject of phytochemical research. sci-hub.senih.govnih.gov

The concentration of secondary metabolites in plants can be influenced by various factors, including the age of the plant and environmental conditions. nbu.ac.innih.gov While specific research on how these factors directly affect this compound levels is not extensively documented, general principles of plant biology suggest that its production is likely not static. For instance, studies on other plant species have shown that the concentration of metabolites can vary with the developmental stage of the plant and in response to environmental stressors. nih.gov The growth and, by extension, the metabolic state of Exocarpus latifolius, a known source of this compound, is significantly affected by its host plant and the composition of the growing medium, indicating an indirect influence of environmental variables on the potential yield of the acid. researchgate.net

Occurrence in Thesium chinense Turcz. (Santalaceae)

Functional Roles of this compound in Plant Biology

The presence of complex, energetically expensive molecules like this compound in plants suggests they serve an important adaptive purpose. The prevailing hypothesis is that these compounds function as part of the plant's defense system.

Secondary metabolites are crucial for a plant's ability to defend itself against a variety of threats, including pathogens and herbivores. researchgate.netfrontiersin.orgmdpi.com These compounds can act as deterrents, toxins, or signaling molecules that trigger broader defense responses. researchgate.netmdpi.com this compound's documented antimicrobial properties lend strong support to its role as a defense metabolite. It has shown notable activity against various bacteria. wikipedia.orgnih.gov Of particular significance is its selective activity against Mycobacterium tuberculosis, where it functions by inhibiting the biosynthesis of mycolic acids. researchgate.netnih.gov This targeted action suggests a specialized defensive function. Furthermore, its effectiveness against bacteria responsible for oral infections aligns with the traditional use of one of its source plants, Thesium chinense. wikipedia.orgnih.gov The production of such a metabolite likely provides a significant survival advantage to the plant by protecting it from pathogenic microorganisms.

Ecological Implications of this compound Production

The production of unusual fatty acids like this compound is not arbitrary; it serves distinct ecological functions for the producing organism. d-nb.info These compounds are considered specialized metabolites that help plants adapt and survive in their specific environments. unl.edu The primary ecological role of this compound appears to be chemical defense against microbial pathogens. d-nb.info

Research has consistently demonstrated the antimicrobial properties of this compound. researchgate.netasm.org Its most notable activity is against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.netresearchgate.net this compound inhibits the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. wikipedia.orgthieme-connect.com This specific mechanism of action makes it a subject of interest in medical research. researchgate.netresearchgate.net

The compound's antibacterial spectrum is selective. It is potent against certain Gram-positive bacteria but largely ineffective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net Furthermore, this compound has shown significant inhibitory effects against several bacteria associated with oral infections. nih.gov

The defensive role of acetylenic fatty acids extends beyond antibacterial activity. They are part of a broader class of compounds known as polyacetylenes, which exhibit a wide range of biological activities, including antifungal and antiparasitic properties, and can act as deterrents to insects. asm.orgmdpi.com The presence of these compounds in hemiparasitic plants of the Santalales order suggests they play a crucial role in the complex interactions these plants have with their hosts and the surrounding environment. nih.govresearchgate.net

The following table details the reported antibacterial activity of this compound against various microorganisms.

| Target Microorganism | Type | Ecological Relevance | Reported Activity (MIC) | Reference |

| Mycobacterium tuberculosis H37Ra | Bacterium | Pathogen (Tuberculosis) | Significant inhibitory activity | researchgate.netresearchgate.net |

| Porphyromonas gingivalis | Bacterium | Pathogen (Oral Infections) | 0.86 µg/mL | nih.gov |

| Fusobacterium nucleatum | Bacterium | Pathogen (Oral Infections) | 3.40 µg/mL | nih.gov |

| Streptococcus mutans | Bacterium | Pathogen (Oral Infections) | 13.70 µg/mL | nih.gov |

| Pseudomonas aeruginosa | Gram-negative Bacterium | General Pathogen | Ineffective below 500 µg/mL | researchgate.net |

| Escherichia coli | Gram-negative Bacterium | General Pathogen | Ineffective below 200 µg/mL | researchgate.net |

| Staphylococcus aureus | Gram-positive Bacterium | General Pathogen | Resistant below 200 µg/mL | researchgate.net |

| Enterococcus aerogenes | Gram-positive Bacterium | General Pathogen | Resistant below 200 µg/mL | researchgate.net |

*MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Biosynthesis and Metabolic Pathways Involving Exocarpic Acid

Enzymatic Pathways Leading to Exocarpic Acid Production

The biosynthesis of this compound originates from the primary fatty acid synthesis pathway common to all plants. This foundational process, occurring in the plastids, utilizes two main enzyme systems: acetyl-CoA carboxylase and a multi-protein Type II fatty acid synthase (FAS). aocs.org This pathway primarily produces the 16- and 18-carbon saturated fatty acids, palmitate and stearate. aocs.org

From these precursors, the pathway to unsaturated fatty acids begins. A soluble stearoyl-ACP desaturase (SAD) introduces the first double bond at the C-9 position of stearic acid (18:0) to form oleic acid (18:1Δ⁹). nih.gov Oleic acid is the key precursor for a vast array of unusual fatty acids, including polyacetylenes like this compound. mdpi.com

The formation of the characteristic triple bonds (acetylenic groups) in polyacetylenes is catalyzed by a class of divergent enzymes known as acetylenases. aocs.orgaocs.org These enzymes are structurally related to the common fatty acid desaturases, particularly the microsomal oleate (B1233923) Δ12-desaturase (FAD2), which normally converts oleic acid to linoleic acid (18:2Δ⁹,¹²). nih.govaocs.org Through evolutionary divergence, FAD2-like enzymes have acquired novel functionalities, including the ability to convert existing double bonds into triple bonds. aocs.orgusask.ca

While the precise sequence of enzymatic steps leading to this compound ((13E)-octadecene-9,11-diynoic acid) has not been fully elucidated, it is hypothesized to proceed through the following key stages:

Initial Desaturation: Oleic acid (18:1Δ⁹) is converted to linoleic acid (18:2Δ⁹,¹²) by a conventional FAD2 enzyme. nih.gov

Acetylenation: A Δ12-acetylenase, a divergent FAD2 enzyme, acts on linoleic acid to introduce a triple bond at the C-12 position, forming crepenynic acid (9-octadecen-12-ynoic acid). nih.gov This is a critical, often-committed step in polyacetylene biosynthesis. nih.gov

Further Modification: Subsequent enzymatic modifications, likely involving other desaturases and isomerases, are required to introduce the second triple bond at C-11 and the trans-double bond at C-13 to yield the final structure of this compound. Research into the Santalaceae family, a primary source of this compound, has revealed a diversity of FAD enzymes with unique and promiscuous activities, capable of acting on both olefinic (double bond) and acetylenic (triple bond) substrates. researchgate.netresearchgate.netnih.gov This enzymatic plasticity is believed to be responsible for generating the variety of polyacetylenic fatty acids found in these plants. researchgate.netnih.gov

Table 1: Known and Hypothesized Precursors in this compound Biosynthesis This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Chemical Formula | Role in Pathway |

|---|---|---|

| Stearic Acid | C₁₈H₃₆O₂ | Initial Saturated Fatty Acid Precursor |

| Oleic Acid | C₁₈H₃₄O₂ | Primary Unsaturated Precursor |

| Linoleic Acid | C₁₈H₃₂O₂ | Key Intermediate (Product of FAD2) |

| Crepenynic Acid | C₁₈H₃₀O₂ | Hypothesized Acetylenic Intermediate |

| This compound | C₁₈H₂₆O₂ | Final Product |

Regulation of this compound Biosynthesis in Source Organisms

The biosynthesis of specialized metabolites like this compound is tightly regulated within the source organism. While specific regulatory mechanisms for this compound are not yet fully understood, insights can be drawn from studies on other plant polyacetylenes.

Genetic and Tissue-Specific Regulation: The expression of the genes encoding the biosynthetic enzymes, particularly the divergent FAD2-like acetylenases, appears to be a key control point. mdpi.com Studies on other polyacetylene-producing plants, such as carrot, show that the genes responsible for their synthesis are expressed in a highly tissue-specific manner, accumulating primarily in the root periderm where they may function in defense. plantae.orgoup.com Similarly, research on Santalaceae species has identified different FAD genes being expressed in leaf tissue versus developing seeds, indicating precise spatial regulation of unusual fatty acid production. researchgate.netnih.gov

Environmental Elicitation: The production of polyacetylenes is often induced in response to external stimuli, particularly pathogen attack. plantae.org This suggests that these compounds function as phytoalexins (naturally occurring pesticides), and their biosynthesis is upregulated as part of the plant's induced defense system. mdpi.complantae.org The regulation is therefore linked to the plant's broader stress-response signaling networks.

Metabolic Control: The flow of precursors from primary metabolism is another critical regulatory point. The availability of oleic acid from the general lipid pool can influence the rate of polyacetylene synthesis. nih.gov Therefore, enzymes that control the composition and size of the glycerolipid pool are thought to strongly influence the extent of acetylenation and the subsequent formation of these specialized fatty acids. nih.gov

Interaction with Broader Fatty Acid Synthase Systems

While the biosynthesis of this compound occurs within plants, a significant area of research has focused on its interaction with the fatty acid synthase (FAS) systems of other organisms, particularly bacteria. This compound has been identified as a specific inhibitor of mycolic acid biosynthesis in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. mdpi.comresearchgate.net

Mycolic acids are extremely long fatty acids that are essential components of the unique and robust cell wall of mycobacteria. Their synthesis depends on a Type II Fatty Acid Synthase (FAS-II) system. researchgate.netfrontiersin.org This system is composed of a series of discrete, individual enzymes, which distinguishes it from the large, multifunctional Type I FAS (FAS-I) system found in mammals. nih.gov This structural difference makes the FAS-II system an attractive target for selective antibacterial agents.

Research, including microarray analysis, has shown that this compound's antimycobacterial activity stems from its ability to inhibit fatty acid metabolism. plantae.orgresearchgate.net It is proposed to target one or more enzymes within the FAS-II complex, thereby disrupting the elongation of mycolic acid precursors and compromising the integrity of the bacterial cell wall. researchgate.net The specific molecular target within the FAS-II pathway is an area of ongoing investigation, but its action is distinct from dissipating the proton gradient across the bacterial membrane. mdpi.com The conjugated ene-diyne structure of this compound appears to be crucial for this specific inhibitory activity. mdpi.com

Isolation, Extraction, and Derivatization of Exocarpic Acid for Research

Methodologies for Exocarpic Acid Extraction from Natural Sources

The initial step in studying this compound involves its extraction from plant matrices. The compound is found in various species within the Santalales order, including plants from the Olacaceae and Santalaceae families, such as Exocarpos latifolius, Exocarpos cupressiformis, and Olax dissitiflora. researchgate.netwikipedia.orgresearchgate.net

Solvent-based extraction is a primary method for obtaining this compound from plant material. nih.gov The choice of solvent is critical and is based on the principle of "like dissolves like," where the solvent's polarity is matched to the target compound. nih.gov For fatty acids like this compound, lipophilic or polar solvents such as methanol (B129727), ethanol, and dichloromethane (B109758) are effective. researchgate.netresearchgate.netmdpi.com

A documented protocol for extracting this compound from the stems of Exocarpos latifolius involved an initial extraction with methanol, aided by sonication to enhance solvent penetration into the plant tissue. researchgate.net This was followed by a prolonged soaking period at a low temperature to maximize the yield. researchgate.net Bioassay-guided fractionation often employs solvents like dichloromethane to isolate lipophilic fractions containing the target compound. researchgate.net The efficiency of these methods relies on factors such as solvent type, particle size of the plant material, and the solvent-to-solid ratio. nih.gov

Table 1: Example of a Solvent-Based Extraction Protocol for this compound

| Parameter | Description | Source |

|---|---|---|

| Natural Source | Exocarpos latifolius (Santalaceae) | researchgate.net |

| Plant Part Used | Air-dried, ground stems | researchgate.net |

| Primary Solvent | Methanol | researchgate.net |

| Extraction Technique | Sonication for 30 minutes at room temperature, followed by soaking at 4°C for 16 hours. | researchgate.net |

| Subsequent Steps | The methanol extract is filtered and concentrated. Further fractionation can be performed using other solvents like dichloromethane. | researchgate.netresearchgate.net |

Steam distillation is a technique commonly used to extract volatile compounds, such as essential oils, from plant materials. vedantu.com The process involves passing steam through the plant matter, which lowers the boiling points of the volatile compounds, allowing them to evaporate with the steam. distillation.co.za The vapor is then condensed to yield a mixture of water and the extracted oil. vedantu.com This method is particularly useful for separating temperature-sensitive organic compounds. vedantu.com

In the context of plants known to contain this compound, such as Exocarpus latifolius, steam distillation has been applied to analyze the plant's essential oil. researchgate.net However, a study focusing on the chemical composition of the essential oil from Exocarpus latifolius wood from East Nusa Tenggara did not detect this compound in the resulting oil. researchgate.net This finding suggests that while steam distillation is effective for extracting highly volatile components from the plant, it may not be a suitable method for the direct extraction of this compound, which is a less volatile fatty acid. researchgate.net

Solvent-Based Extraction Protocols

Chromatographic and Spectroscopic Approaches for Research Isolation

Following initial extraction, crude extracts contain a complex mixture of compounds. ijpsjournal.com The isolation and purification of this compound to a high degree of purity require advanced analytical techniques. ijpsjournal.combiomedres.us Bioassay-guided fractionation is a common strategy where extracts are systematically separated, and the resulting fractions are tested for biological activity to track the target compound. nih.govmdpi.com

Chromatographic techniques are fundamental to this process. biomedres.us A specific method for isolating this compound involved initial fractionation of a methanol extract on an HP20SS resin column. researchgate.net The active fraction was then subjected to High-Performance Liquid Chromatography (HPLC) for final purification. researchgate.net The use of a C8 reversed-phase column with a water and acetonitrile (B52724) gradient has been shown to be effective in separating this compound from its analogs. researchgate.net

Table 2: Example of HPLC Conditions for this compound Isolation

| Parameter | Specification | Source |

|---|---|---|

| Instrument | Agilent 1100 HPLC | researchgate.net |

| Column | Zorbax XDB C8 | researchgate.net |

| Mobile Phase | Gradient of 100% water to 100% acetonitrile | researchgate.net |

| Flow Rate | 3.0 mL/min | researchgate.net |

Once isolated, the structural identity and purity of this compound are confirmed using spectroscopic methods. ijpsjournal.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-ESI-MS) are used to elucidate the exact chemical structure and confirm the molecular formula. researchgate.net

Chemical Derivatization Strategies for this compound

To explore structure-activity relationships and modify the compound's properties for research, chemical derivatization is employed. This involves synthesizing new molecules based on the this compound scaffold. researchgate.net

Amide derivatives of this compound have been created and studied. researchgate.net Research indicates that these amide derivatives can exhibit properties similar to the parent compound. researchgate.net The synthesis of amides from a carboxylic acid is a standard transformation in organic chemistry. chemistrysteps.com General methods involve activating the carboxylic acid group to make it more reactive toward an amine. chemistrysteps.com

Common strategies include:

Conversion to an Acyl Chloride: The carboxylic acid is first converted to a more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. chemistrysteps.com

Use of Coupling Reagents: To avoid harsh conditions, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used. chemistrysteps.com These reagents activate the carboxylic acid, allowing it to react directly with an amine under milder conditions to form the amide bond. chemistrysteps.commdpi.com

The study of analogs is crucial for understanding which parts of the molecule are essential for its activity. Several naturally occurring analogs of this compound have been isolated alongside the primary compound from sources like Exocarpos latifolius. researchgate.netnih.gov These analogs often feature slight structural modifications, such as the addition of hydroxyl or keto groups, or changes in the esterification state. researchgate.net The isolation and characterization of these natural analogs provide a direct route to studying structure-activity relationships. researchgate.net

Table 3: Naturally Occurring Analogs of this compound Isolated from Exocarpos latifolius

| Analog Name | Structural Feature | Source |

|---|---|---|

| E-15-hydroxyoctadeca-13-ene-9,11-diynoic acid | Hydroxyl group at C-15 | researchgate.net |

| E-8-hydroxyoctadeca-13-ene-9,11-diynoic acid | Hydroxyl group at C-8 | researchgate.net |

| E-octadeca-13-ene-9,11-diynoic-acid glycerol (B35011) ester | Esterified with glycerol | researchgate.net |

| E-octadeca-9,11,13-trienoic acid | Third double bond instead of a triple bond | researchgate.net |

| E-15-oxo-octadeca-13-ene-9,11-diynoic acid | Keto group at C-15 | researchgate.net |

Biological Activities and Molecular Mechanisms of Exocarpic Acid Preclinical Focus

Antimycobacterial Activity and Mechanistic Elucidation

Exocarpic acid, a polyacetylenic fatty acid isolated from Exocarpos latifolius, has demonstrated notable and selective activity against Mycobacterium tuberculosis. researchgate.netresearchgate.netnih.gov This has led to investigations into its mechanism of action, with a focus on its effects on critical biosynthetic pathways in the bacterium.

A primary mechanism of this compound's antimycobacterial effect is the inhibition of mycolic acid biosynthesis. researchgate.netnih.gov Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing a crucial protective barrier. mdpi.com Experiments have shown that this compound effectively disrupts this biosynthetic pathway. researchgate.netnih.gov This targeted action is significant as the mycolic acid layer is a key factor in the virulence and antibiotic resistance of M. tuberculosis. mdpi.com Unlike some agents that disrupt the bacterial cell by dissipating the proton gradient, this compound's primary mode of action appears to be the specific inhibition of this vital cell wall component's synthesis. researchgate.netnih.gov Further studies with amide derivatives of this compound showed they possessed similar inhibitory properties on mycolic acid biosynthesis. researchgate.netnih.gov

The inhibitory action of this compound on mycolic acid synthesis is part of a broader impact on the fatty acid metabolism of mycobacteria. researchgate.netnih.gov The biosynthesis of fatty acids in bacteria occurs through the fatty acid synthase (FAS) pathways. researchgate.net Initial microarray data suggested that the inhibition of fatty acid metabolism was the likely mode of action for this compound. researchgate.netnih.gov This was later substantiated by more detailed mechanistic studies which pointed towards the inhibition of mycolic acid biosynthesis, likely targeting enzymes within the FAS-II system. researchgate.net The ability of M. tuberculosis to utilize host fatty acids as a primary carbon source is critical for its survival and pathogenesis, making the disruption of these metabolic pathways a key therapeutic strategy. nih.gov

To further understand the molecular basis of this compound's activity, preliminary transcriptomic analyses have been employed. researchgate.net Such analyses, which measure the expression levels of thousands of genes simultaneously, can reveal a drug's mechanism of action by observing the transcriptional changes it induces in the bacterium. researchgate.netnih.govnih.gov In the case of this compound, microarray data provided the initial clues pointing towards fatty acid metabolism as its target. researchgate.netnih.gov While comprehensive, independent transcriptomic and metabolomic studies detailing the global response of M. tuberculosis to this compound are not extensively published, the existing data has been crucial in guiding mechanistic studies. researchgate.netresearchgate.net These approaches have been successfully used to elucidate the mechanisms of other antimycobacterial agents by integrating transcriptomic and metabolomic data to identify regulated metabolic subnetworks. nih.govelifesciences.orgmdpi.com

The antimycobacterial activity of this compound has been evaluated against different strains of Mycobacterium tuberculosis. Lipophilic fractions of Exocarpos latifolius extracts, from which this compound was isolated as the major active component, showed significant activity against Mycobacterium tuberculosis H37Ra. researchgate.netnih.govthieme-connect.de Subsequent testing confirmed the selective activity of the purified this compound against this strain. researchgate.netnih.govthieme-connect.de Further studies have also demonstrated its inhibitory activity against the virulent H37Rv strain. researchgate.net

Table 1: Documented Activity of this compound against Mycobacterium tuberculosis Strains

| Strain | Activity Noted | Source(s) |

|---|---|---|

| Mycobacterium tuberculosis H37Ra | Significant inhibitory activity | researchgate.netresearchgate.netnih.govthieme-connect.de |

| Mycobacterium tuberculosis H37Rv | Good inhibitory activity | researchgate.net |

Transcriptomic and Metabolomic Analyses of Mycobacterial Response

Broader Antibacterial Activities and Potential Mechanisms

While this compound's activity is notably specific against Mycobacterium tuberculosis, it has also been investigated for its effects on a broader range of bacteria.

This compound has shown promising activity against several oral pathogenic bacteria. researchgate.netnih.gov It demonstrated significant inhibitory effects against Porphyromonas gingivalis, Fusobacterium nucleatum, and Streptococcus mutans, with Minimum Inhibitory Concentration (MIC) values of 0.86 µg/mL, 3.43 µg/mL, and 13.70 µg/mL, respectively. researchgate.net The plant from which it can be isolated, Thesium chinense, has been traditionally used for oral treatments, and extracts have shown antimicrobial activity against these three oral pathogens. nih.govdovepress.com

In contrast, its activity against other common Gram-positive and Gram-negative bacteria is limited. Studies have reported that this compound is largely ineffective against Pseudomonas aeruginosa and Escherichia coli at concentrations up to 500 µg/mL and 200 µg/mL, respectively. researchgate.net Similarly, bacteria such as Staphylococcus aureus and Enterococcus faecalis (referred to as Enterococcus aerogenes in one source) were resistant to concentrations below 200 µg/mL. researchgate.net Streptococcus pneumoniae was also found to be resistant at concentrations below 100 µg/mL. researchgate.net While many polyacetylenic fatty acids exhibit antimicrobial properties, their spectrum of activity varies significantly depending on the target organism. researchgate.net

Table 2: Antibacterial Spectrum of this compound

| Bacterial Species | Type | Activity Level (MIC) | Source(s) |

|---|---|---|---|

| Porphyromonas gingivalis | Gram-Negative | 0.86 µg/mL | researchgate.net |

| Fusobacterium nucleatum | Gram-Negative | 3.43 µg/mL | researchgate.net |

| Streptococcus mutans | Gram-Positive | 13.70 µg/mL | researchgate.net |

| Pseudomonas aeruginosa | Gram-Negative | Ineffective (<500 µg/mL) | researchgate.net |

| Escherichia coli | Gram-Negative | Ineffective (<200 µg/mL) | researchgate.net |

| Staphylococcus aureus | Gram-Positive | Ineffective (<200 µg/mL) | researchgate.net |

| Enterococcus faecalis | Gram-Positive | Ineffective (<200 µg/mL) | researchgate.net |

| Streptococcus pneumoniae | Gram-Positive | Ineffective (<100 µg/mL) | researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Mycolic acid |

| Porphyromonas gingivalis |

| Fusobacterium nucleatum |

| Streptococcus mutans |

| Pseudomonas aeruginosa |

| Escherichia coli |

| Staphylococcus aureus |

| Enterococcus faecalis |

| Streptococcus pneumoniae |

| Bacillus subtilis |

Postulated Mechanisms of Action on Bacterial Cellular Components

The antibacterial activity of this compound is attributed to its ability to interfere with critical bacterial cellular processes. One of the primary proposed mechanisms is the disruption of the bacterial cell membrane. nih.gov Fatty acids, in general, can interact with the phospholipid bilayer of bacterial membranes, leading to the formation of micelles that compromise membrane integrity. nih.govresearchgate.net This disruption can cause the loss of the proton motive force, an increase in membrane fluidity, and interference with electron transfer pathways. nih.gov

Specifically, this compound has been shown to inhibit the biosynthesis of mycolic acid in Mycobacterium tuberculosis. researchgate.net Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier. researchgate.netlibretexts.org By inhibiting their synthesis, this compound compromises the structural integrity of the cell wall, leading to bacterial growth inhibition. researchgate.net This targeted action on fatty acid metabolism is a key aspect of its antimycobacterial effect. researchgate.net

Furthermore, some fatty acids can interfere with bacterial signal transduction pathways, such as quorum sensing. nih.govresearchgate.net While direct evidence for this compound's role in quorum sensing inhibition is still emerging, the disruption of signaling cascades is a known mechanism by which other fatty acids exert their antibacterial effects. nih.govresearchgate.net

Antiparasitic and Insecticidal Activity

This compound has shown significant potential as a larvicide against mosquito vectors, particularly Anopheles arabiensis, a major carrier of malaria. ukzn.ac.zaresearchgate.net In a study investigating the mosquitocidal activity of various South African plants, a mixture containing this compound and a related compound, octadec-9,11-diynoic acid, demonstrated the highest larvicidal activity with a median effective concentration (EC50) of 17.31 μg/ml. ukzn.ac.zaresearchgate.net This was notably more potent than another isolated compound, ximeninic acid, which had an EC50 of 62.17 μg/ml. ukzn.ac.zaresearchgate.net

The dichloromethane (B109758) (DCM) extract of Olax dissitiflora bark, from which this compound was isolated, exhibited the highest larvicidal activity among the tested plant extracts, with an EC50 value of 25.24 μg/ml. ukzn.ac.za These findings highlight the potential of this compound and plants containing it as a source for developing botanical larvicides for mosquito control. ukzn.ac.zaresearchgate.netresearchgate.net

Table 1: Larvicidal Activity of this compound and Related Compounds against Anopheles arabiensis

| Compound/Extract | EC50 (μg/ml) | Source |

| Mixture of this compound and Octadec-9,11-diynoic acid | 17.31 | ukzn.ac.zaresearchgate.net |

| Ximeninic acid | 62.17 | ukzn.ac.zaresearchgate.net |

| DCM extract of Olax dissitiflora bark | 25.24 | ukzn.ac.za |

Modulation of Cellular and Biochemical Pathways (In Vitro/Animal Models)

Preclinical studies suggest that this compound can influence lipid accumulation and metabolism. researchgate.netresearchgate.net Research indicates that certain fatty acids can activate pathways leading to triglyceride synthesis and the formation of lipid droplets within cells. elifesciences.org For instance, unsaturated fatty acids have been shown to preferentially promote the formation of lipid droplets in macrophages. elifesciences.org

The transport and metabolism of fatty acids are crucial for these processes. nih.gov In animal models, the distribution of fatty acids varies between different tissues, such as the liver and muscle, and also between different species, highlighting the complexity of lipid metabolism. mdpi.comijbs.com this compound's role in these intricate pathways is an area of ongoing investigation, with studies exploring its effects on enzymes and proteins involved in lipid uptake, transport, and storage. researchgate.netnih.gove-dmj.org

This compound's interactions with the synthesis of prostaglandins (B1171923), which are key lipid mediators in inflammation, have been a subject of mechanistic investigation. ajol.info Prostaglandins are synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. nih.govnih.govnih.govwikipedia.org These enzymes convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is then further metabolized to various prostaglandins. nih.govpoliklinika-harni.hr

The inhibition of COX enzymes is a primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netverywellhealth.com Research into this compound's effect on this pathway explores whether it can modulate the activity of COX enzymes, thereby influencing prostaglandin production. researchgate.netscispace.com This could potentially explain some of its observed biological activities. The synthesis of prostaglandins is a tightly regulated process, and any interference with this pathway can have significant physiological effects. nih.gov

Extracts from plants containing this compound have demonstrated in vitro antioxidant activity. up.ac.za The antioxidant potential of plant extracts is often attributed to their phytochemical constituents, including phenolic compounds, flavonoids, and alkaloids. redalyc.orgmdpi.comjapsonline.com These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. researchgate.net

In vitro Anti-inflammatory Properties of this compound-Containing Extracts

Preliminary preclinical research has focused on the in vitro anti-inflammatory potential of extracts derived from plants known to contain this compound, particularly from the genus Sarcophyte. These studies provide initial insights into the biological activities of these extracts, attributing their effects to a complex interplay of constituent phytochemicals, including fatty acids like this compound and various flavonoids.

Investigations into aqueous rhizome extracts of Sarcophyte piriei, a plant in which this compound is a known constituent, have demonstrated notable anti-inflammatory effects in in vitro assays. nih.govresearchgate.netnih.gov Specifically, these extracts have been shown to inhibit the synthesis of prostaglandins, which are key mediators in the inflammatory process. nih.govresearchgate.netnih.gov The inhibitory concentration (IC₅₀) for an aqueous rhizome extract of S. piriei on prostaglandin synthesis was determined to be 0.2 mg/mL. nih.govresearchgate.netnih.gov

Further research into the phytochemical components of Sarcophyte species has led to the isolation of specific biflavonoids, namely diinsininol (B1248319) and diinsinin, from Sarcophyte piriei. acs.org These compounds have been individually assessed for their anti-inflammatory capabilities. In in vitro models, both biflavonoids demonstrated a significant capacity to inhibit prostaglandin synthesis, with IC₅₀ values of 9.20 μM for diinsininol and 13.14 μM for diinsinin. nih.govacs.org

Table 1: In vitro Anti-inflammatory Activity of Sarcophyte Extracts and Constituents

| Test Substance | Plant Source | Assay | Target/Mediator | IC₅₀ Value |

| Aqueous Rhizome Extract | Sarcophyte piriei | Prostaglandin Synthesis Inhibition | Prostaglandins | 0.2 mg/mL |

| Diinsininol | Sarcophyte piriei | Prostaglandin Synthesis Inhibition | Prostaglandins | 9.20 μM |

| Diinsinin | Sarcophyte piriei | Prostaglandin Synthesis Inhibition | Prostaglandins | 13.14 μM |

| Diinsininol | Sarcophyte piriei | Platelet-Activating-Factor (PAF)-Induced Exocytosis Inhibition | Platelet-Activating Factor | 49 μM |

| Diinsinin | Sarcophyte piriei | Platelet-Activating-Factor (PAF)-Induced Exocytosis Inhibition | Platelet-Activating Factor | 39 μM |

Structure Activity Relationship Sar Studies of Exocarpic Acid and Its Analogs

Correlating Structural Motifs with Antimycobacterial Potency

Bioactivity-guided fractionation of extracts from Exocarpos latifolius identified exocarpic acid as the primary component responsible for its significant activity against Mycobacterium tuberculosis H37Ra. nih.govresearchgate.net This discovery prompted further investigation into which structural features of the molecule are essential for its antimycobacterial effects.

Key structural motifs of this compound include a long aliphatic chain, a carboxylic acid group, and a conjugated ene-diyne system. Studies have shown that the integrity of this polyacetylenic fatty acid structure is crucial for its activity. The specific arrangement of the double and triple bonds in the conjugated system appears to be a key determinant of its potency.

Research has demonstrated that this compound selectively targets Mycobacterium tuberculosis. nih.govresearchgate.net Further studies have indicated that its mechanism of action involves the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. researchgate.netnih.gov This targeted action highlights the importance of the unique structural characteristics of this compound in its interaction with mycobacterial-specific pathways.

Several analogs of this compound have been isolated and tested for their antimycobacterial activity. nih.govresearchgate.net While the exact minimum inhibitory concentrations (MICs) for all analogs are not detailed in the provided search results, the general finding is that modifications to the core structure can significantly impact potency. For instance, amide derivatives of this compound were found to have similar properties to the parent compound, suggesting that the carboxylic acid group can be modified to some extent without complete loss of activity. nih.gov However, other polyacetylenic fatty acids showed varied effects on mycolic acid biosynthesis, indicating that the entire fatty acid structure, not just the presence of triple bonds, is important. nih.gov

Table 1: Antimycobacterial Activity of this compound and its Analogs

| Compound | Target Organism | Activity | Source(s) |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis H37Ra | Significant | nih.govresearchgate.netthieme-connect.de |

| This compound analogs | Mycobacterium tuberculosis H37Ra | Active | nih.govresearchgate.netthieme-connect.de |

| Amide derivatives of this compound | Mycobacterium tuberculosis | Similar to this compound | nih.gov |

SAR in Broader Antibacterial Contexts

Beyond its antimycobacterial effects, this compound has demonstrated activity against a range of other bacteria, particularly Gram-positive organisms and certain oral pathogens. nih.govresearchgate.netnih.gov SAR studies in these broader contexts help to elucidate the structural requirements for different types of antibacterial activity.

This compound has shown significant antibacterial effects against Porphyromonas gingivalis, Fusobacterium nucleatum, and Streptococcus mutans. nih.gov The high potency against these oral bacteria suggests that the unique chemical structure of this compound is well-suited for disrupting these specific pathogens. nih.govsci-hub.se

In contrast to its effectiveness against certain bacteria, this compound is largely ineffective against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli at concentrations below 500 µg/mL and 200 µg/mL, respectively. researchgate.net It also shows limited activity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus aerogenes (resistant below 200 µg/mL) and Streptococcus pneumoniae (resistant below 100 µg/mL). researchgate.net This selectivity suggests that the mechanism of action, likely related to fatty acid metabolism, is not universally effective across all bacterial species. researchgate.net

Table 2: Antibacterial Spectrum of this compound

| Bacterial Species | Type | Activity (MIC) | Source(s) |

|---|---|---|---|

| Porphyromonas gingivalis | Gram-negative anaerobe | High (0.86 μg/mL) | nih.govnih.gov |

| Fusobacterium nucleatum | Gram-negative anaerobe | High (3.40 μg/mL) | nih.govnih.gov |

| Streptococcus mutans | Gram-positive | Moderate (13.70 μg/mL) | nih.govnih.gov |

| Pseudomonas aeruginosa | Gram-negative | Ineffective (>500 µg/mL) | researchgate.net |

| Escherichia coli | Gram-negative | Ineffective (>200 µg/mL) | researchgate.net |

| Staphylococcus aureus | Gram-positive | Low (>200 µg/mL) | researchgate.net |

| Enterococcus aerogenes | Gram-positive | Low (>200 µg/mL) | researchgate.net |

Stereochemical Influences on Biological Activity

The stereochemistry of a molecule, including the configuration of double bonds and the presence of chiral centers, can have a profound impact on its biological activity. mdpi.com For this compound, which possesses an E (trans) configuration at its C13-C14 double bond, this stereochemical feature is likely important for its specific interaction with its biological target.

In broader studies of fatty acids and other natural products, it is well-established that even small changes in stereochemistry can lead to significant differences in bioactivity. mdpi.comd-nb.info For example, the relative configuration of hydroxyl groups or other substituents on an aliphatic chain can influence how the molecule orients itself within a binding pocket. mdpi.com It is reasonable to infer that the specific three-dimensional arrangement of atoms in this compound is a key factor in its selective antimycobacterial action.

Designing and Synthesizing Novel this compound Analogs for Enhanced Activity

The development of novel analogs of this compound is a promising strategy for improving its antibacterial potency, broadening its spectrum of activity, and overcoming potential resistance mechanisms. wjarr.comnih.govnih.gov The design of such analogs is guided by the SAR data obtained from naturally occurring and semi-synthetic derivatives.

One approach to designing new analogs involves modifying the carboxylic acid head group. The finding that amide derivatives of this compound retain antimycobacterial activity suggests that this part of the molecule can be functionalized to potentially improve pharmacokinetic properties without abolishing its biological effect. nih.gov

Another strategy focuses on altering the aliphatic tail. This could involve changing the chain length, modifying the position or configuration of the ene-diyne system, or introducing new functional groups. For example, the synthesis of analogs with different substituents on the aliphatic chain could enhance interactions with the target enzyme or improve cell penetration. wjarr.com The synthesis of fluorinated or halogenated analogs has been a successful strategy in other classes of antibacterials to improve potency. conicet.gov.ar

Computational methods, such as molecular docking, can be employed to model the interaction of designed analogs with their putative target enzymes, such as those in the fatty acid synthesis (FAS) pathway. wjarr.comfrontiersin.org This in silico approach can help prioritize the synthesis of compounds that are most likely to exhibit enhanced activity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| E-octadeca-13-ene-9,11-diynoic-acid |

| Amide derivatives of this compound |

| Polyacetylenic fatty acids |

| E-15-hydroxyoctadeca-13-ene-9,11-diynoic acid |

| E-8-hydroxyoctadeca-13-ene-9,11-diynoic acid |

| E-octadeca-13-ene-9,11-diynoic-acid glycerol (B35011) ester |

| E-octadeca-9,11,13-trienoic acid |

| E-15-oxo-octadeca-13-ene-9,11-diynoic acid |

| Dodec-9,11-diynoic acid |

| (12E)-heptadec-12-en-8,10-diynoic acid |

| 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid |

| Lauric acid |

| Monolaurin |

| 2-hexadecynoic acid |

| Oleanolic acid |

| Ursolic acid |

| 3-O-β-D-glucopyranosyloxy-4-methyl-2(5H)-furanone |

| stigmast-5-en-3β-ol-21(24)-olide |

| 10,11-erythro-xanthopappin D |

| Capric acid |

| Palmitic acid |

| Stearic acid |

| Ricinoleic acid |

| Sterculynic acid |

| Gorlic acid |

| Vernolic acid |

| Sterculic acid |

| Malvalic acid |

| Platensimycin |

| Oxadiazole |

| Aurone |

| Kojic acid |

| Azelaic acid |

| Camphor |

| 1,8-cineole |

| alpha-pinene |

| Chitosan |

| Indole diketopiperazine |

| Phytol |

| Flavones |

| Terpenoids |

| Chalcones |

| Flavanones |

| Flavanonols |

| Isoflavones |

| Flavan-3-ols (catechins) |

| Anthocyanidins |

| Tetracycline |

| Erythromycin |

| Norfloxacin |

| Ciprofloxacin |

| Oxacillin |

| Gemifloxacin |

| Amphotericin B |

| Gentamicin |

| Daptomycin |

| Teicoplanin |

| Rifampicin |

| Clindamycin |

| Ticagrelor |

| Mitomycin C |

| Auranofin |

| Pentamidine |

| Zidovudine |

| Lactones |

| Piperidinol |

| Sugar-based bactericides |

| Isoxazole |

| Carbazole |

| Pyrimidine |

| Pyrazole |

| Siderophores |

| Magainin-2 |

| Protegrin-1 (PG-1) |

| Thanatin |

| Tachyplesin |

| Polyphemusin I |

| Gomesin |

| Defensins |

| Gramicidin S |

| Colicins |

| Cecropins |

| Diptericins |

| Big defensins |

| Alamethicin (ALM) |

Advanced Analytical Methodologies for Exocarpic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a robust analytical tool for the identification and quantification of exocarpic acid. researchgate.netresearchgate.netinnovareacademics.in This method is particularly suited for volatile and semi-volatile compounds. To enhance its volatility for GC analysis, this compound is often chemically modified through a process called derivatization. nih.govnih.gov

GC-MS has been successfully utilized to identify this compound in plant extracts, contributing to the understanding of its natural sources. researchgate.netinnovareacademics.in The technique has also been applied in the broader analysis of phytochemical profiles in various plant species. researchgate.net

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used method for the analysis of this compound. nih.gov This technique allows for the separation, identification, and quantification of components in a mixture. wikipedia.org A significant advantage of HPLC is that it can often be performed without the need for derivatization, simplifying sample preparation.

In a typical HPLC setup, the sample is passed through a column containing a stationary phase, and the separation is achieved based on the differential interactions of the components with the stationary and mobile phases. nih.govwikipedia.org The separated components are then detected by a UV detector at a specific wavelength. nih.gov The mobile phase composition, which may include solvents like acetonitrile (B52724) and acidic aqueous solutions, can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. wikipedia.orgoiv.int This method has proven effective for the analysis of various organic acids in different matrices. mdpi.combiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of molecules like this compound. scribd.combyjus.com It provides comprehensive information about the chemical structure, dynamics, and environment of molecules. byjus.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to gain insights into the molecular framework. encyclopedia.pub

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common types of NMR experiments. ¹H NMR provides information on the number and types of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. encyclopedia.publibretexts.org The data obtained from these experiments, such as chemical shifts and coupling constants, are critical for confirming the structure of this compound. scribd.comlibretexts.org

Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for Comprehensive Analysis

For a highly sensitive and comprehensive analysis, ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a state-of-the-art technique. nih.gov This method combines the high separation efficiency of UPLC with the high mass accuracy and resolution of Q-TOF-MS, making it ideal for analyzing complex mixtures. mdpi.com

UPLC-Q-TOF-MS has been successfully applied to identify and quantify a wide range of compounds in various biological and chemical samples. nih.govfrontiersin.orgfrontiersin.org The technique allows for the confident identification of compounds based on their accurate mass and fragmentation patterns. nih.gov In a typical UPLC-Q-TOF-MS analysis, chromatographic separation is achieved on a C18 column using a mobile phase gradient of acetonitrile and water containing formic acid. frontiersin.orgfrontiersin.org

Method Validation for Robust Quantification of this compound in Complex Matrices

To ensure the reliability and accuracy of quantitative results, analytical methods must undergo rigorous validation. europa.euchula.ac.th Method validation demonstrates that a specific analytical procedure is suitable for its intended purpose. europa.eu Key parameters assessed during validation include the limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. nih.govjrespharm.comscielo.br

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. chromforum.orgresearchgate.neteuropa.euresearchgate.net These parameters are crucial for ensuring the sensitivity of the analytical method, especially when analyzing trace amounts of this compound in complex biological or environmental samples. nih.goveurl-pops.eu The determination of LOD and LOQ is a critical step in the validation of any quantitative analytical method. jrespharm.comscielo.br

Table 1: Representative LOD and LOQ values for organic acids using various analytical methods.

| Analytical Method | Analyte | Matrix | LOD | LOQ |

|---|---|---|---|---|

| HPLC-UV jrespharm.com | Hyaluronic Acid | Pharmaceutical Formulation | Not Specified | 5 µg/mL |

| Derivative Spectrophotometry scielo.br | Folic Acid | Pharmaceutical Formulation | 0.64-0.75 mg L-1 | 1.80-2.85 mg L-1 |

Precision refers to the degree of agreement among a series of measurements, while accuracy reflects the closeness of the measured value to the true value. nih.gov Recovery assesses the efficiency of the extraction procedure by determining the percentage of the analyte recovered from the sample matrix. nih.gov These parameters are essential for establishing the reliability and robustness of the analytical method. icac.org The validation process involves repeated analyses of quality control samples at different concentrations to determine intra-day and inter-day precision and accuracy. chula.ac.th

Table 2: Representative Precision, Accuracy, and Recovery data for organic acids.

| Analytical Method | Analyte | Matrix | Precision (RSD%) | Accuracy/Recovery (%) |

|---|---|---|---|---|

| HPLC-UV chula.ac.th | Gallic Acid, Vanillic Acid, Ferulic Acid | Herbal Extract | <2 (HorRat values) | 92-105% |

| Derivative Spectrophotometry scielo.br | Folic Acid | Pharmaceutical Formulation | 0.2-4.8% | 98-104% |

Table of Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| This compound |

| Ferulic acid |

| Folic acid |

| Formic acid |

| Gallic acid |

| Hyaluronic acid |

Challenges and Future Directions in Exocarpic Acid Research

Elucidating Underexplored Biological Activities and Mechanisms

While the antimycobacterial properties of exocarpic acid are its most well-documented biological activity, the full extent of its pharmacological potential remains largely unexplored. A primary challenge is to move beyond the current understanding and investigate other possible therapeutic applications.

Detailed Research Findings:

Initial research has firmly established this compound's role as an inhibitor of mycolic acid biosynthesis in Mycobacterium tuberculosis. researchgate.netwikipedia.orgthieme-connect.com This specific mechanism of action provides a strong foundation for its potential as an anti-tuberculosis agent. thieme-connect.descispace.com Studies have demonstrated that this compound, isolated from Exocarpos latifolius, and its amide derivatives are effective at inhibiting the synthesis of these crucial components of the mycobacterial cell wall. researchgate.netthieme-connect.com This inhibition is not due to a general disruption of the cellular proton gradient, but rather a more specific targeting of the fatty acid synthase-II (FAS-II) system. researchgate.netthieme-connect.com

Beyond its antimycobacterial effects, this compound has shown activity against various bacteria responsible for oral infections, such as Porphyromonas gingivalis, Fusobacterium nucleatum, and Streptococcus mutans. wikipedia.orgresearchgate.netnih.gov However, its activity against Gram-negative bacteria is reportedly limited. thieme-connect.comthieme-connect.de The structural features critical for its activity, particularly the conjugated double bond, have been highlighted, as analogs lacking this feature show diminished or different activities. thieme-connect.com

Future research should systematically screen this compound against a wider array of pathogens, including fungi and parasites. Other acetylenic fatty acids have demonstrated a range of biological effects, including antifungal activity and interference with fatty acid homeostasis in yeast, suggesting that this compound may possess a broader spectrum of activity than currently known. asm.orgoup.com Investigating its potential anti-inflammatory, antioxidant, and immunomodulatory effects, which are common among other plant-derived lipids, represents a significant area for future exploration. ontosight.ai

| Known and Potential Biological Activities of this compound | Mechanism of Action | Supporting Evidence Summary |

| Antimycobacterial | Inhibition of mycolic acid biosynthesis, likely targeting the FAS-II system. researchgate.netthieme-connect.com | Demonstrated activity against M. tuberculosis H37Ra; amide derivatives retain activity. researchgate.netthieme-connect.comthieme-connect.de |

| Antibacterial (Oral Pathogens) | Not fully elucidated, but likely involves disruption of cell membrane or metabolic processes. | Active against P. gingivalis, F. nucleatum, and S. mutans. researchgate.netnih.gov |

| Antifungal (Potential) | Unknown; possibly interference with fatty acid homeostasis, similar to other acetylenic acids. asm.org | Other acetylenic fatty acids show antifungal properties. oup.com |

| Anti-inflammatory (Potential) | Unknown. | A common activity for many plant-derived fatty acids. ontosight.ai |

Advancements in Synthetic Approaches for Scalable Production and Derivatization

The reliance on natural sources for this compound presents a significant bottleneck for extensive research and development. The low abundance of the compound in plant tissues makes its isolation laborious and costly, hindering scalable production. Therefore, the development of efficient and scalable synthetic routes is a critical challenge.

Currently, the total synthesis of this compound is not well-established in the literature, although methods for synthesizing other acetylenic fatty acids and derivatives of this compound have been reported. thieme-connect.comtandfonline.comrsc.orgresearcher.life For instance, the synthesis of benzylamide, phenethylamide, and butylamide derivatives of this compound has been achieved via an acid chloride method, demonstrating that the carboxyl group can be modified to produce active analogs. thieme-connect.com General strategies for creating ω-acetylenic acids, which are valuable intermediates, have also been described. tandfonline.com

Future research must focus on developing a stereoselective and high-yield total synthesis of this compound. researchgate.net A successful synthetic strategy would not only provide a reliable supply of the compound for biological studies but also open avenues for creating a diverse library of derivatives. This would enable systematic structure-activity relationship (SAR) studies, allowing researchers to optimize potency, selectivity, and pharmacokinetic properties. Key areas for advancement include the development of novel catalytic methods for the stereocontrolled formation of the conjugated ene-diyne system, which is crucial for its biological activity. thieme-connect.com

Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy Studies

To translate the promising in vitro findings into potential clinical applications, robust and relevant preclinical models are essential. A significant challenge is selecting or developing models that accurately mimic human disease states where this compound's mechanism of action would be relevant.

Given that this compound inhibits fatty acid biosynthesis, preclinical models of diseases characterized by altered lipid metabolism are highly relevant. researchgate.netthieme-connect.com This includes certain cancers and metabolic disorders like non-alcoholic fatty liver disease (NAFLD).

Potential Preclinical Models for this compound Research:

| Model Type | Specific Model Example | Relevance to this compound | References |

| In Vivo (Cancer) | Patient-derived xenograft (PDX) models of colorectal or prostate cancer. | Cancers with high rates of de novo fatty acid synthesis may be sensitive to FASN inhibition. oncotarget.com | oncotarget.comresearchgate.net |

| In Vivo (Metabolic Disease) | Diet-induced obesity mouse models (e.g., DIAMOND mouse). | These models develop NAFLD and insulin (B600854) resistance, conditions linked to lipid metabolism. | mdpi.com |

| In Vivo (Metabolic Disease) | Genetic mouse models (e.g., PTEN-deficient mice). | These mice exhibit lipid accumulation and are used to study NAFLD pathogenesis. | mdpi.com |

| In Vivo (Infection) | M. tuberculosis infection models (e.g., mouse or guinea pig). | Essential for evaluating the in vivo efficacy of this compound against tuberculosis. | N/A |

| In Vitro | 3D organoid cultures (e.g., from patient-derived tumors). | Allows for testing the effects of this compound on human cells in a more physiologically relevant context than 2D cultures. | researchgate.net |

Future efforts should focus on utilizing these advanced models to evaluate the efficacy of this compound. For its antimycobacterial activity, testing in established tuberculosis infection models is a necessary next step. For potential anticancer applications, patient-derived xenograft (PDX) and organoid models, which better recapitulate the heterogeneity of human tumors, would be invaluable for assessing therapeutic response. oncotarget.comresearchgate.net Similarly, various mouse models of NAFLD that mimic human metabolic disease could be used to explore the effects of inhibiting fatty acid synthesis. mdpi.comoatext.com

Exploration of Chemodiversity for Novel this compound Analogs from Plant Sources

Nature remains a rich source of chemical novelty. This compound is primarily found in plants belonging to the order Santalales, with a notable presence in the Santalaceae and Olacaceae families. d-nb.infonih.govgerli.comgerli.com A key future direction is the systematic exploration of the chemodiversity within these and related plant families to discover novel analogs of this compound.

Bioassay-guided fractionation of extracts from plants like Exocarpos latifolius has already led to the isolation of this compound as the main active component, alongside several other active analogs. researchgate.netthieme-connect.de Plants such as Thesium chinense, Sarcophyte sanguinea, and Olax dissitiflora are also known sources. researchgate.netwikipedia.orgacademicjournals.org These findings suggest that a wealth of structurally related polyacetylenic fatty acids with potentially unique biological activities awaits discovery.

Future research should involve comprehensive phytochemical investigations of a broader range of species within the Santalales order. Modern analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, coupled with dereplication strategies, can accelerate the identification of new compounds. This exploration could yield analogs with improved potency, a broader spectrum of activity, or more favorable pharmacological profiles compared to this compound.

| Plant Source | Family | Known Acetylenic Fatty Acids | References |

| Exocarpos cupressiformis | Santalaceae | This compound | wikipedia.org |

| Exocarpos latifolius | Santalaceae | This compound and analogs | researchgate.netthieme-connect.de |

| Thesium chinense | Santalaceae | This compound, dodec-9,11-diynoic acid | wikipedia.orgnih.gov |

| Sarcophyte sanguinea | Balanophoraceae | This compound | wikipedia.orgacademicjournals.org |

| Olax dissitiflora | Olacaceae | This compound, octadec-9,11-diynoic acid, santalbic acid | researchgate.net |

| Santalum album | Santalaceae | Santalbic acid, stearolic acid | gerli.com |

Integration of Omics Technologies (e.g., transcriptomics, metabolomics) for Deeper Mechanistic Understanding

To fully comprehend the biological role of this compound and its biosynthetic pathways, the integration of "omics" technologies is indispensable. Transcriptomics (the study of the complete set of RNA transcripts) and metabolomics (the study of the complete set of small-molecule metabolites) can provide a holistic view of the molecular processes affected by this compound and the genetic machinery responsible for its production in plants. ontosight.ai

Preliminary microarray data has already been instrumental in suggesting that this compound inhibits fatty acid metabolism in M. tuberculosis. researchgate.netthieme-connect.com Expanding this to RNA-Seq would offer a more comprehensive look at the transcriptional response to the compound.

In the context of its biosynthesis, transcriptomic and metabolomic studies of this compound-producing plants, such as Thesium chinense, are crucial. mdpi.compreprints.org Transcriptome analysis of developing seeds and other tissues in related plants has successfully identified key genes involved in fatty acid biosynthesis, including desaturases and elongases. nih.govmdpi.commdpi.comresearchgate.netnih.gov A similar approach in Thesium or Exocarpos could uncover the specific enzymes—the desaturases and elongases—that create the unique ene-diyne structure of this compound. Recent field-omics studies on Thesium chinense have already begun to characterize the transcriptome and metabolome related to its parasitic nature, revealing high abundance of transcripts for very long-chain fatty acid biosynthesis in its haustoria. oup.commdpi.com

Future research should leverage these powerful technologies to:

Elucidate the Biosynthetic Pathway: Combine transcriptomics and metabolomics on different tissues and developmental stages of high-yielding plant sources to identify candidate genes for this compound biosynthesis.

Refine Mechanism of Action: Use RNA-Seq and metabolomic profiling on target organisms (e.g., bacteria, cancer cells) treated with this compound to build detailed models of its molecular mechanism of action and identify potential off-target effects. nih.govscilit.com

Metabolic Engineering: Once the biosynthetic genes are identified, they could potentially be transferred to a high-yield microbial or plant host for sustainable, scalable production of this compound.

By addressing these challenges through a multidisciplinary approach, the scientific community can unlock the full potential of this compound and its analogs, paving the way for the development of new therapeutic agents.

Q & A

Q. What are the primary methods for identifying and characterizing Exocarpic acid in natural extracts?

this compound (trivial name: Exocarpussäure) is typically identified using chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives, while high-performance liquid chromatography (HPLC) coupled with UV/Vis or diode-array detection can separate and quantify non-volatile forms. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, confirms structural elucidation. For natural extracts, sample preparation involves saponification to release free fatty acids, followed by methylation for GC-MS analysis .

Q. Which natural sources are richest in this compound, and what extraction protocols are recommended?

this compound is primarily found in plant exocarps (e.g., fruit peels) and some seed oils. Soxhlet extraction with non-polar solvents (e.g., hexane) is standard for lipid recovery. Supercritical fluid extraction (SFE) using CO offers higher selectivity and avoids thermal degradation. Post-extraction, silica gel chromatography can isolate this compound from co-extracted triglycerides. Validate purity via thin-layer chromatography (TLC) or HPLC .

Q. What are the established synthesis protocols for this compound in laboratory settings?

Chemical synthesis often employs carboxylation of alkenes or oxidation of alcohols. For example, ozonolysis of a C16:1Δ9 precursor yields this compound (C9:0). Enzymatic routes using lipases or fatty acid synthases are explored for stereospecificity. Reaction conditions (temperature, catalysts) must be optimized to minimize side products, with progress monitored via Fourier-transform infrared spectroscopy (FTIR) for carboxyl group formation .

Advanced Research Questions

Q. How to design experiments investigating this compound’s bioactivity, ensuring control of independent variables?

Define independent variables (e.g., concentration, pH, temperature) and dependent variables (e.g., enzyme inhibition, membrane permeability). Use factorial design to test interactions. Include negative controls (solvent-only) and positive controls (known inhibitors). Replicate experiments ≥3 times to assess variability. Statistical analysis (ANOVA, Tukey’s test) validates significance. Document protocols exhaustively for reproducibility, per guidelines in Reviews in Analytical Chemistry .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Q. How to resolve contradictions in reported data on this compound’s physicochemical properties?

Discrepancies in melting points or solubility may arise from purity issues or measurement techniques. Conduct systematic reviews (per Cochrane Handbook) to aggregate data, noting methodologies used. Replicate experiments under standardized conditions (e.g., IUPAC guidelines). Use differential scanning calorimetry (DSC) for melting point verification and Karl Fischer titration for moisture content analysis .

Q. What strategies enable comparative studies of this compound with structurally similar fatty acids (e.g., enanthic acid)?

Molecular docking or QSAR models predict bioactivity differences. Compare partition coefficients (logP) via shake-flask method or computational tools. In vitro assays (e.g., lipid peroxidation inhibition) quantify functional variations. Cross-reference spectral libraries (e.g., NIST) to distinguish structural analogs in mixed samples .

Q. What are the key reproducibility challenges in this compound synthesis, and how to mitigate them?

Batch-to-batch variability often stems from impure precursors or unstable intermediates. Implement quality control via HPLC at each synthesis step. Use inert atmospheres (N/Ar) to prevent oxidation. Share raw data and detailed protocols in open-access repositories to facilitate replication, as emphasized in EPAR Technical Reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.